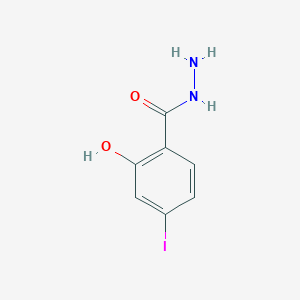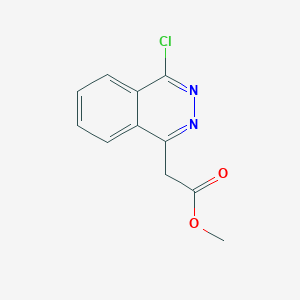![molecular formula C14H23NO2Si B13451749 6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(tert-Butyldimethylsilyl)oxy]-3,4-dihydro-2H-1,4-benzoxazine is a compound that features a benzoxazine ring substituted with a tert-butyldimethylsilyl (TBDMS) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-3,4-dihydro-2H-1,4-benzoxazine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(tert-Butyldimethylsilyl)oxy]-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents such as RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
6-[(tert-Butyldimethylsilyl)oxy]-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 6-[(tert-butyldimethylsilyl)oxy]-3,4-dihydro-2H-1,4-benzoxazine involves the stabilization of reactive intermediates through the TBDMS group. This group provides steric hindrance and electronic effects that can influence the reactivity and selectivity of the compound in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a silylation agent for protecting hydroxyl groups.
tert-Butyldimethylsilanol: Utilized in the synthesis of enol silyl ethers and as an initiator for polymerization
Uniqueness
6-[(tert-Butyldimethylsilyl)oxy]-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure combined with the TBDMS group. This combination provides distinct reactivity and stability compared to other silylated compounds.
Propriétés
Formule moléculaire |
C14H23NO2Si |
|---|---|
Poids moléculaire |
265.42 g/mol |
Nom IUPAC |
tert-butyl-(3,4-dihydro-2H-1,4-benzoxazin-6-yloxy)-dimethylsilane |
InChI |
InChI=1S/C14H23NO2Si/c1-14(2,3)18(4,5)17-11-6-7-13-12(10-11)15-8-9-16-13/h6-7,10,15H,8-9H2,1-5H3 |
Clé InChI |
RLBTUCHSWPHOSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


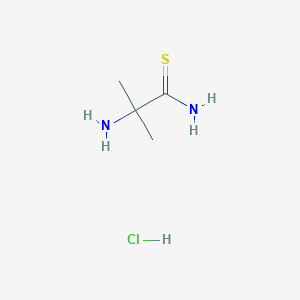
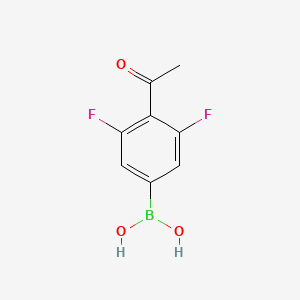
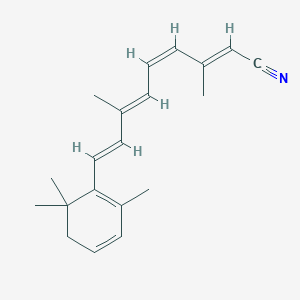
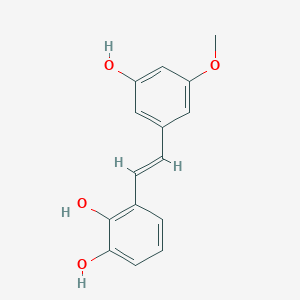
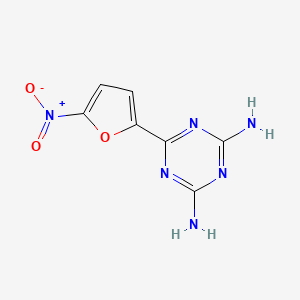
![2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13451703.png)
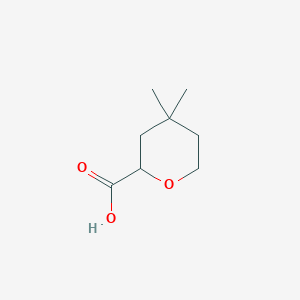

![{Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone](/img/structure/B13451711.png)
![rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B13451712.png)
